molecular formula C21H21N5O5 B6485374 3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 942034-86-8

3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No. B6485374
CAS RN: 942034-86-8
M. Wt: 423.4 g/mol
InChI Key: AZPHLEFOWPBJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings suggests that this compound could have interesting electronic properties. These heterocyclic rings often contribute to the stability and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the methoxyphenyl, 1,2,3-triazole, and 1,2,4-oxadiazole groups could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Researchers have found it effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by activating specific cellular pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a potential candidate for cancer therapy .

Antioxidant Activity

The compound has demonstrated strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models. This makes it a potential therapeutic agent for inflammatory diseases like arthritis and inflammatory bowel disease .

Antiviral Activity

The compound has been studied for its antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This application is particularly relevant in the development of new antiviral drugs, especially for viruses that are resistant to current treatments .

Neuroprotective Effects

There is evidence that this compound can protect neurons from damage. It promotes neuronal survival and reduces neuroinflammation, which is beneficial in conditions like Alzheimer’s disease and Parkinson’s disease. Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties .

These applications highlight the compound’s versatility and potential in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Sigma-Aldrich

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could involve experimental studies or computational modeling .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-12-19(23-25-26(12)15-11-14(27-2)7-9-16(15)28-3)21-22-20(24-31-21)13-6-8-17(29-4)18(10-13)30-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPHLEFOWPBJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

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